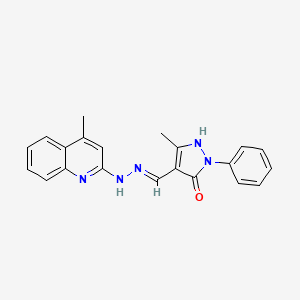

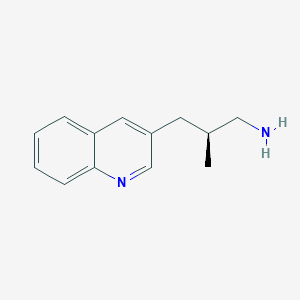

![molecular formula C25H26ClN3O4S2 B2402956 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1331109-32-0](/img/structure/B2402956.png)

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzothiazole and tetrahydrothienopyridine, both of which are heterocyclic compounds containing sulfur and nitrogen . Benzothiazoles have been studied for their anti-tubercular properties , while tetrahydrothienopyridines are known to possess various biological activities.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are generally synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Applications De Recherche Scientifique

Anticonvulsant Activities

The compound N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride and its derivatives have been investigated for potential anticonvulsant activities. Novel structures, including 4,5,6,7-tetrahydrothieno[3,2-c]pyridines, were synthesized and evaluated against N-methyl-D-aspartate (NMDA)-induced seizures in mice. Certain compounds in this series demonstrated significant anticonvulsant activity, highlighting the importance of this chemical structure in the development of anticonvulsant drugs. The structure-activity relationships of these compounds were analyzed to understand how their chemical structure influences their anticonvulsant efficacy (Ohkubo et al., 1996).

Inhibition of Acyl-Coenzyme A: Cholesterol O-Acyltransferase (ACAT)

Derivatives of the compound have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with specific selectivity towards human ACAT-1 over ACAT-2. The derivatives exhibited improved aqueous solubility and oral absorption compared to previous compounds. These properties, along with the observed pharmacological effects and safety profile, supported the designation of these derivatives as clinical candidates. This suggests potential applications of these derivatives in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Metabolic Stability in Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibitors

The compound and its analogues have been used in the study of metabolic stability for inhibitors of PI3Kα and mTOR. Modifications to the structure were explored to reduce or eliminate metabolic deacetylation, a common pathway for drug metabolism and potential inactivation. The study of various 6,5-heterocyclic analogues as alternatives to the benzothiazole ring revealed insights into the structure-activity relationships and metabolic stability of these inhibitors (Stec et al., 2011).

Antimicrobial Activity

The compound and its derivatives have been evaluated for antimicrobial activity. Compounds with the benzothiazole structure have shown variable and modest activity against various strains of bacteria and fungi. The structure and antimicrobial activity relationship of these compounds provide valuable insights for the design of new antimicrobial agents (Patel et al., 2011).

Generation of Structurally Diverse Libraries

The compound has been used as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. These reactions produced a wide range of derivatives, including dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, demonstrating the compound's versatility as a precursor in synthetic organic chemistry (Roman, 2013).

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2.ClH/c1-28-10-9-15-20(13-28)34-25(21(15)24-26-16-7-5-6-8-19(16)33-24)27-23(29)14-11-17(30-2)22(32-4)18(12-14)31-3;/h5-8,11-12H,9-10,13H2,1-4H3,(H,27,29);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZBDGQHCIGIGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClN3O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

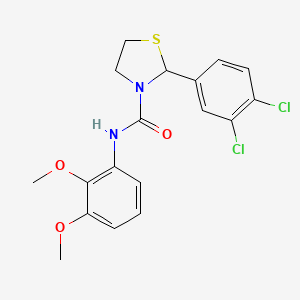

![N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2402876.png)

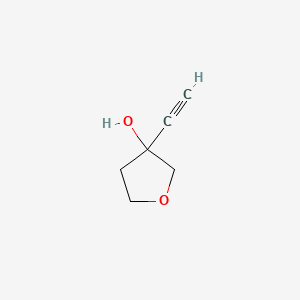

![2-Oxo-2-{[4-(trifluoromethyl)phenyl]amino}ethyl (4-methylphenyl)acetate](/img/structure/B2402879.png)

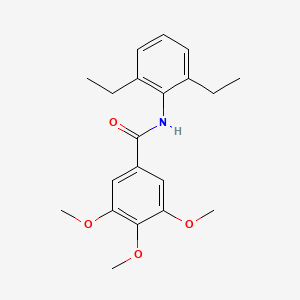

![(5aR,10bS)-2-Mesityl-4,5a,6,10b-tetrahydro-2H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium tetrafluoroborate](/img/structure/B2402888.png)

![4-[butyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2402889.png)

![Phenyl ((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)carbamate](/img/structure/B2402896.png)